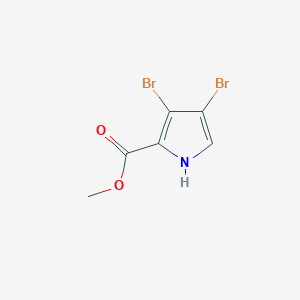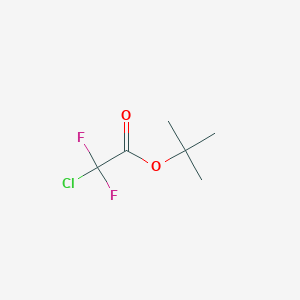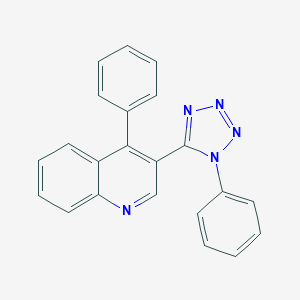
4-Phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic aromatic organic compound with the molecular formula C22H15N5. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a quinoline core substituted with a phenyl group and a tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-, can be achieved through various methods. One common approach involves the cyclization of amino acetophenone and phenylacetylene in the presence of a catalyst such as Zn(OTf)2 under microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These may include one-pot reactions, solvent-free conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their environmental benefits and high yields .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is linked to its ability to interfere with the heme detoxification pathway in Plasmodium species .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with similar properties.
Pyrazoline: A heterocyclic compound with notable fluorescent properties.
Uniqueness
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is unique due to the presence of both a quinoline core and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .
Propiedades
Número CAS |
161464-70-6 |
|---|---|
Fórmula molecular |
C22H15N5 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
Clave InChI |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Sinónimos |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
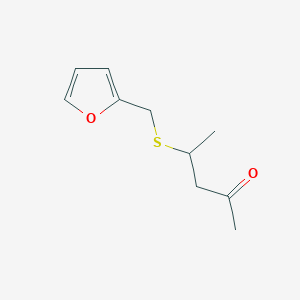
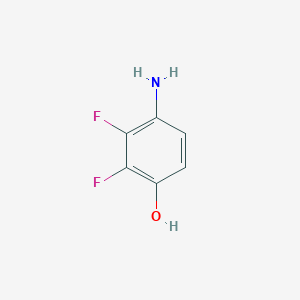
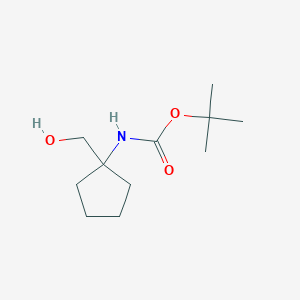
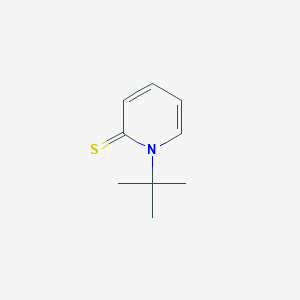

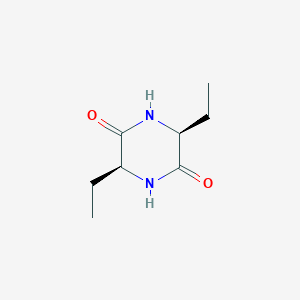

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
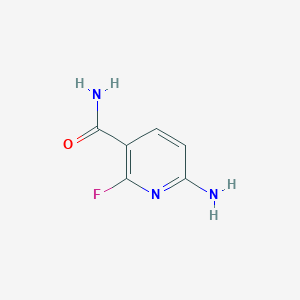
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
